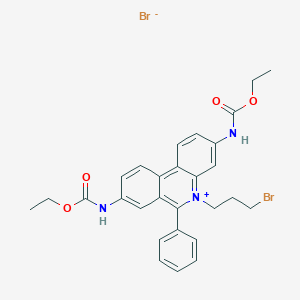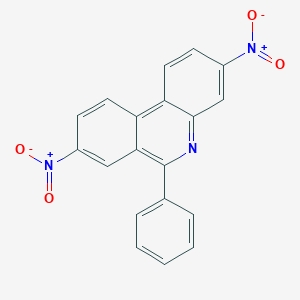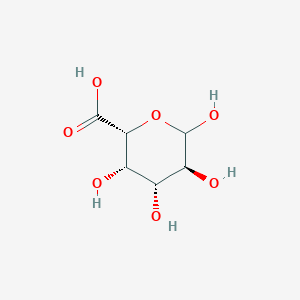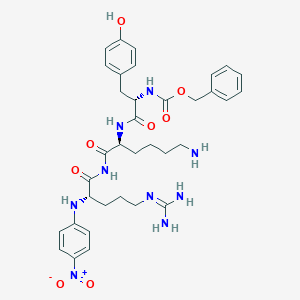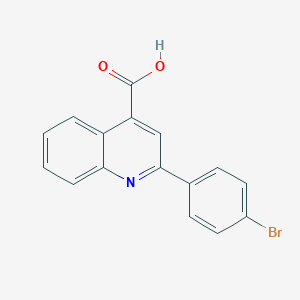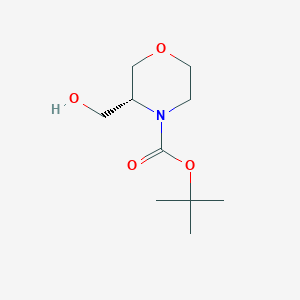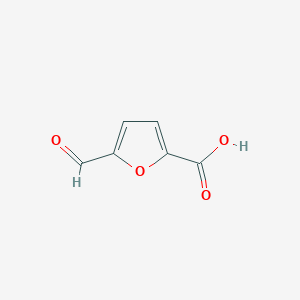
3-(Fmoc-Amino)phenylessigsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-(Fmoc-amino)phenylacetic acid and related Fmoc-protected amino acids involves various strategies, including microwave irradiation and solid-phase synthesis techniques. For instance, Fmoc-N,N′-bis-Boc-5-, 6-, and 8-guanyl-Tic-OH, amino acids combining the basic features of arginine with the aromatic features of phenylalanine, have been synthesized using microwave irradiation (Severino et al., 2004). Additionally, solid-phase synthesis of "mixed" peptidomimetics using Fmoc-protected aza-beta3-amino acids and alpha-amino acids demonstrates the versatility of Fmoc-amino acids in peptide synthesis (Busnel et al., 2005).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids is crucial for their function in peptide synthesis. The aromatic Fmoc group significantly influences the physicochemical properties of the amino acids, facilitating their use in peptide synthesis. Studies on the molecular structure, including crystallographic analysis, provide insights into the interaction patterns and stability of Fmoc-amino acids (Bojarska et al., 2020).
Chemical Reactions and Properties
Fmoc-amino acids undergo various chemical reactions, including coupling reactions and deprotection steps, essential for peptide chain elongation. The reactivity of Fmoc-amino acids allows for the efficient synthesis of peptides with complex structures. For example, the solid-phase synthesis technique utilizes Fmoc amino acids for the assembly of peptides incorporating sterically hindered residues, demonstrating the versatility of Fmoc chemistry in overcoming synthetic challenges (Wenschuh et al., 1994).
Wissenschaftliche Forschungsanwendungen
Peptidsynthese
3-(Fmoc-Amino)phenylessigsäure: wird häufig im Bereich der Peptidsynthese eingesetzt. Die Fmoc-Gruppe (9-Fluorenylmethoxycarbonyl) dient als Schutzgruppe für Aminosäuren während der automatisierten Festphasen-Peptidsynthese (SPPS). Sie wird unter basischen Bedingungen abgespalten, wodurch die sequenzielle Addition von Aminosäuren zur Bildung von Peptiden ohne unerwünschte Nebenreaktionen ermöglicht wird .
Gewebetechnik
In der Gewebetechnik kann This compound zur Herstellung von selbstorganisierten Fasernetzwerken verwendet werden. Diese Netzwerke ahmen die extrazelluläre Matrix nach und können die Zellhaftung und -proliferation unterstützen, was für die Geweberegeneration entscheidend ist. Der Selbstorganisationsprozess wird durch dynamische und thermodynamische Faktoren sowie durch den durch Kapillarrohre bereitgestellten begrenzten Raum beeinflusst .
Arzneimittel-Abgabesysteme
Die Fähigkeit der Verbindung, sich selbst zu organisieren, macht sie zu einem Kandidaten für die Entwicklung von Arzneimittelabgabesystemen. Durch die Steuerung der Umweltparameter können Forscher Mikro-/Nanostrukturen entwickeln, die Arzneimittel einschließen und diese an gezielten Stellen im Körper freisetzen .
Vaskularisationsstudien
This compound: findet Anwendung in Vaskularisationsstudien, bei denen ihre Selbstorganisationseigenschaften zur Bildung paralleler geordneter Fasernetzwerke genutzt werden. Diese Netzwerke können zur Untersuchung der Adhäsion und Proliferation von Endothelzellen verwendet werden, die für die Bildung neuer Blutgefäße unerlässlich sind .
Antibiofilm-Mittel
Forschungen haben gezeigt, dass Fmoc-Aminosäuren, einschließlich This compound, antibiofilmaktive Eigenschaften aufweisen. Diese Eigenschaft ist besonders nützlich bei der Entwicklung neuer Behandlungen gegen Biofilm-assoziierte Infektionen, die oft gegenüber herkömmlichen Antibiotika resistent sind .
Synthese neuer bioorganischer Gerüste
Die Selbstorganisation von Fmoc-Aminosäuren, einschließlich This compound, erleichtert die Bildung verschiedener Strukturen mit einzigartigen Eigenschaften. Diese Strukturen dienen als bioorganische Gerüste, die für verschiedene Anwendungen eingesetzt werden können, darunter die Entwicklung neuer Biomaterialien .
Wirkmechanismus
Target of Action
The primary target of 3-(Fmoc-amino)phenylacetic acid is the amine group in organic synthesis . The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group used to prevent unwanted reactions at the amine group during peptide synthesis .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group from unwanted reactions during the synthesis process . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .
Biochemical Pathways
The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It is used as a temporary protecting group for the amine at the N-terminus in SPPS . , allowing for the successful synthesis of the peptide.
Pharmacokinetics
It’s important to note that the fmoc group’s stability during storage is improved by reducing the free amine content .
Result of Action
The result of the action of 3-(Fmoc-amino)phenylacetic acid is the successful synthesis of peptides with high purity . The use of high-quality Fmoc-amino acids can result in dramatic improvements in peptide yield .
Action Environment
The action of 3-(Fmoc-amino)phenylacetic acid can be influenced by various environmental factors. For instance, the stability of the Fmoc group during storage can be affected by the presence of free amines . Therefore, it’s crucial to control the environment to ensure the efficacy and stability of the compound.
Zukünftige Richtungen
Fmoc-amino acids, including 3-(Fmoc-amino)phenylacetic acid, have shown a resurgence in peptide drug discovery since 2000, providing 28 non-insulin peptide drugs worldwide . This represents half the total number of approved peptide therapeutics since the commercialization of the first one, insulin, in 1923 . The versatility of Fmoc-amino acids for combining with other inorganic and organic nanoparticles led to interesting hybrid materials including graphene oxide . Therefore, the future directions of 3-(Fmoc-amino)phenylacetic acid could be in the field of peptide drug discovery and the development of hybrid materials.
Eigenschaften
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c25-22(26)13-15-6-5-7-16(12-15)24-23(27)28-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21H,13-14H2,(H,24,27)(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSRRXZHWJUCFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





